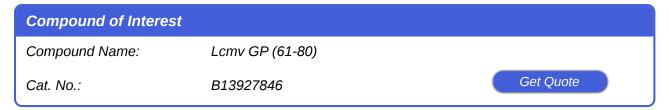


Application Notes and Protocols for LCMV GP (61-80) in ELISpot Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP (61-80) is a well-characterized MHC class II-restricted epitope that serves as a powerful tool for studying CD4+ T cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This document provides detailed application notes and a comprehensive protocol for the use of **LCMV GP (61-80)** peptide in an IFN-y ELISpot assay to monitor antigen-specific CD4+ T cell immunity, a critical aspect of vaccine development and immunological research.

Data Presentation

The following table summarizes representative quantitative data from IFN-y ELISpot assays using **LCMV GP (61-80)** peptide to stimulate splenocytes from LCMV-infected mice. This data illustrates the typical magnitude of response observed.



Experimental Group	Peptide Stimulant	Mean Spot- Forming Cells (SFCs) per 10^6 Splenocytes	Reference
LCMV Armstrong Infected (Day 8)	LCMV GP (61-80)	516.7	[1]
LCMV Armstrong Infected (Day 8)	LCMV GP (66-81)	1261.1	[1]
Naive (Uninfected)	LCMV GP (61-80)	< 10	[1]
LCMV Armstrong Infected (Day 8)	No Peptide Control	< 20	[2]

Experimental Protocols Principle of the IFN-y ELISpot Assay

The IFN-y ELISpot assay is designed to capture and visualize the IFN-y secreted by individual T cells upon stimulation with a specific antigen, in this case, the **LCMV GP (61-80)** peptide. The assay is performed in a 96-well plate coated with a capture antibody specific for IFN-y. When splenocytes from an LCMV-infected animal are cultured in these wells with the **LCMV GP (61-80)** peptide, the antigen-specific CD4+ T cells are activated and begin to secrete IFN-y. This secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-y is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-y-secreting cell.

Materials and Reagents

- LCMV GP (61-80) Peptide: Sequence H-GLKGPDIYKGVYQFKSVEFD-OH. Lyophilized peptide should be reconstituted in sterile DMSO to a stock concentration of 1 mg/mL and then diluted to the working concentration in sterile PBS or cell culture medium.
- ELISpot Plate: 96-well PVDF membrane plates.



- Cell Source: Splenocytes isolated from LCMV-infected and naive control mice.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- · Antibodies:
 - Anti-mouse IFN-y capture antibody
 - Biotinylated anti-mouse IFN-y detection antibody
- Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP).
- Substrate: BCIP/NBT for AP or AEC for HRP.
- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
- Blocking Solution: Sterile PBS with 1% Bovine Serum Albumin (BSA).
- Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
- Negative Control: Culture medium alone (no peptide).

Detailed ELISpot Protocol

- Plate Coating:
 - Pre-wet the ELISpot plate with 15 μL of 35% ethanol for 30 seconds.
 - Wash the plate three times with 200 μL/well of sterile PBS.
 - Coat the wells with 100 µL/well of anti-mouse IFN-γ capture antibody diluted to the manufacturer's recommended concentration in sterile PBS.
 - Incubate overnight at 4°C.
- Cell Preparation:



- Aseptically harvest spleens from LCMV-infected and control mice.
- Prepare a single-cell suspension by mechanical disruption of the spleens through a 70 μm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Wash the splenocytes twice with complete RPMI-1640 medium.
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-5 x 10⁶ cells/mL.

Incubation:

- Wash the coated plate three times with 200 μL/well of sterile PBS.
- \circ Block the plate with 200 µL/well of complete RPMI-1640 medium for at least 1 hour at 37°C.
- Remove the blocking medium.
- \circ Add 100 µL of the cell suspension to each well (2-5 x 10⁵ cells/well).
- Add 50 μL of the LCMV GP (61-80) peptide solution to the appropriate wells to achieve a final concentration of 1-10 μg/mL.[3]
- \circ For the positive control wells, add 50 µL of PHA to a final concentration of 5 µg/mL.
- For the negative control wells, add 50 μL of culture medium.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Detection:

 Wash the plate three times with PBS-T (PBS with 0.05% Tween-20) and three times with PBS to remove the cells.

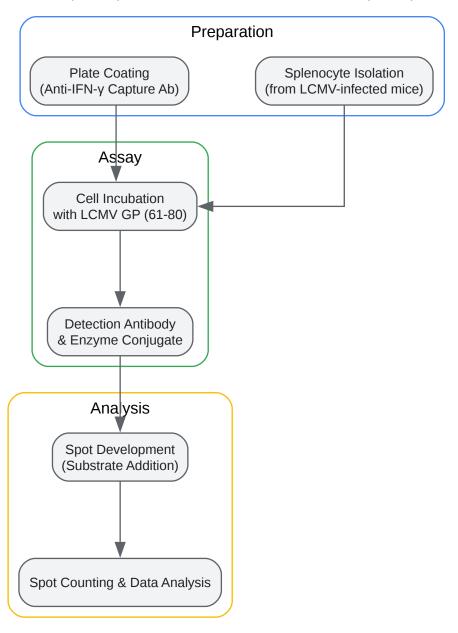


- Add 100 μL/well of the biotinylated anti-mouse IFN-y detection antibody, diluted according to the manufacturer's instructions in PBS with 1% BSA.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with PBS-T.
- Add 100 μL/well of the streptavidin-enzyme conjugate (e.g., Streptavidin-AP) diluted in PBS with 1% BSA.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with PBS-T.
- Spot Development and Analysis:
 - Add 100 μL/well of the substrate solution (e.g., BCIP/NBT).
 - Monitor the development of spots, which typically takes 5-20 minutes.
 - Stop the reaction by washing the plate thoroughly with distilled water.
 - Allow the plate to dry completely in the dark.
 - Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million plated cells.

Mandatory Visualizations Experimental Workflow

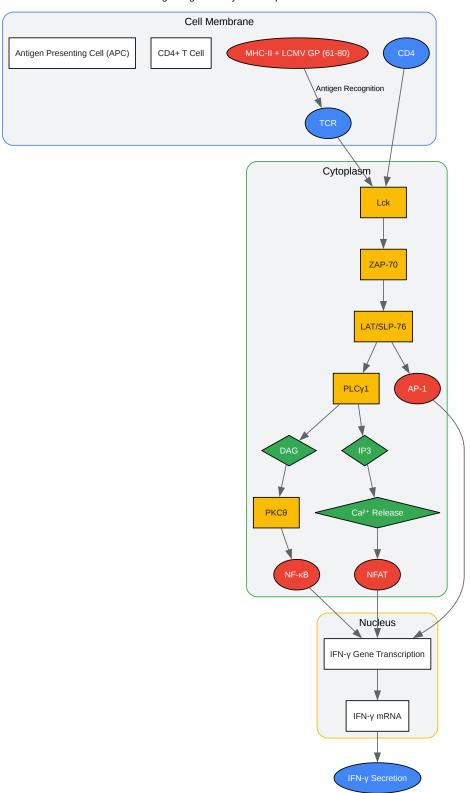


ELISpot Experimental Workflow for LCMV GP (61-80)





TCR Signaling Pathway for IFN-y Production



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